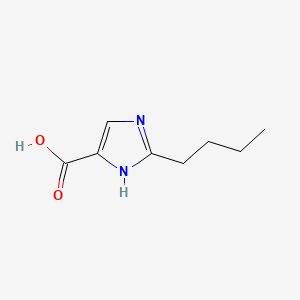

2-Butyl-5-imidazolecarboxylic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-butyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-7-9-5-6(10-7)8(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVNBDKSKWPBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197106 | |

| Record name | 2-Butyl-5-imidazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473263-84-2 | |

| Record name | 2-Butyl-5-imidazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473263842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-5-imidazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BUTYL-5-IMIDAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5R021798A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Butyl 5 Imidazolecarboxylic Acid and Key Intermediates

Direct Synthesis Approaches

Direct synthesis typically involves the modification of a substituent already present on the imidazole (B134444) ring, such as the oxidation of an aldehyde group to a carboxylic acid.

While the literature provides extensive details on the synthesis of precursors, the direct synthesis of 2-butyl-5-imidazolecarboxylic acid most commonly proceeds via the oxidation of its corresponding aldehyde, 2-butyl-1H-imidazole-5-carbaldehyde. This transformation is a standard method for preparing carboxylic acids.

A general and effective method for this type of oxidation on an imidazole ring involves the use of an oxidizing agent like hydrogen peroxide in an aqueous solution. For instance, the synthesis of the parent imidazole-2-carboxylic acid is successfully achieved by treating imidazole-2-carboxaldehyde with a 30% aqueous solution of hydrogen peroxide. The reaction typically proceeds at room temperature over a period of about 72 hours to yield the carboxylic acid in high purity (97.5% yield) after removal of water and washing. chemicalbook.com A similar pathway is inferred for the oxidation of 2-butyl-1H-imidazole-5-carbaldehyde.

Table 1: General Conditions for Oxidation of Imidazole Aldehydes

| Parameter | Value |

|---|---|

| Starting Material | Imidazole-2-carboxaldehyde |

| Reagent | 30% Hydrogen Peroxide (H₂O₂) |

| Solvent | Water |

| Temperature | Room Temperature |

| Reaction Time | 72 hours |

| Yield | 97.5% |

Data derived from the synthesis of imidazole-2-carboxylic acid, a representative reaction. chemicalbook.com

Precursor-Based Synthesis of Imidazole Ring Structures

The construction of the substituted imidazole ring itself is a cornerstone of obtaining the target molecule. These methods involve forming the heterocyclic ring from various acyclic starting materials.

The specific reaction pathway for synthesizing imidazole-2-carboxylic acid directly from imidazole and hydrogen cyanide is not prominently described in surveyed chemical literature. More conventional and well-documented methods are generally employed for the carboxylation of imidazoles. One such established method involves the treatment of a 2-lithioimidazole, formed by the deprotonation of an unsubstituted imidazole with a strong base like butyllithium, with carbon dioxide to introduce the carboxylic acid group at the 2-position.

A key intermediate for many imidazole-based pharmaceuticals is 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde. A notable synthesis for this compound involves the reaction of an imidate with glycine (B1666218) methyl ester.

The reaction pathway begins with the formation of an imidazolinone intermediate. Specifically, methyl pentanimidate reacts with glycine methyl ester under optimized conditions to yield the unstable 2-butyl-1H-imidazol-5(4H)-one in approximately 90% yield. This imidazolinone is then subjected to a Vilsmeier-Haack type reaction, using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by an aqueous workup. This sequence of chlorination and formylation transforms the imidazolinone into the target aldehyde, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, with a yield of about 55%. eurekaselect.com

Table 2: Synthesis of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Methyl pentanimidate, Glycine methyl ester | Optimized conditions | 2-Butyl-1H-imidazol-5(4H)-one | ~90% |

| 2 | 2-Butyl-1H-imidazol-5(4H)-one | POCl₃, DMF; Aqueous workup | 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde | ~55% |

Data sourced from studies on the synthesis of Losartan intermediates. eurekaselect.com

An alternative patented method describes the condensation of pentamidine (B1679287) hydrochloride with glyoxal (B1671930), maintaining a pH of 6.0-7.5. The resulting compound is then dehydrated under alkaline conditions to give 2-butyl-1H-imidazol-5(4H)-one. This intermediate is subsequently reacted with phosphorus oxychloride and DMF to yield the final product. google.comchemicalbook.com

Cyclization reactions are fundamental to forming the imidazole core from linear molecules.

The Debus-Radziszewski imidazole synthesis is a classic and versatile method that exemplifies the cyclization of a bisformyl (or more generally, a 1,2-dicarbonyl) compound to form an imidazole ring. dbpedia.orgwikipedia.org In its most fundamental form, the reaction condenses a 1,2-dicarbonyl compound like glyoxal (a bisformyl compound), an aldehyde, and two equivalents of ammonia (B1221849). scribd.comderpharmachemica.com

The reaction mechanism is understood to occur in stages:

The dicarbonyl compound (glyoxal) reacts with ammonia to form a diimine intermediate.

This diimine then condenses with an aldehyde, and subsequent dehydration leads to the formation of the imidazole ring. dbpedia.orgresearchgate.net

This method allows for the synthesis of a wide variety of substituted imidazoles by changing the dicarbonyl and aldehyde components. eurekaselect.com For instance, reacting glyoxal, an aldehyde (R-CHO), and ammonia will produce a 4(5)-substituted imidazole. This foundational reaction highlights how a simple bisformyl precursor is used to construct the core imidazole heterocycle.

Cyclization Reactions in the Formation of Imidazole Carboxylic Acids

Role of Carboxamides and Ammonium (B1175870) Acetate (B1210297) in Cyclization

The synthesis of substituted imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. Ammonium acetate is frequently used as the ammonia source in these reactions. echemcom.com Research has shown that the amount of ammonium acetate can significantly influence the reaction's progress, suggesting it may act as more than just a reagent. echemcom.com

In the synthesis of 2,4,5-triaryl-1H-imidazoles, it's been observed that increasing the molar ratio of ammonium acetate to the dicarbonyl compound (like benzil) accelerates the reaction. echemcom.com This has led to the hypothesis that ammonium acetate can dissociate into ammonia and acetic acid under reaction conditions, with the resulting acid catalyzing the cyclization process. echemcom.com Therefore, in many reported syntheses, the efficiency of the reaction may be largely attributed to the high concentration of ammonium acetate used, rather than solely the auxiliary catalyst. echemcom.com

Carboxamides are also crucial in the synthesis of certain imidazole derivatives. For instance, 1H-benzo[d]imidazole-4-carboxamide derivatives have been extensively studied as potential inhibitors of poly (ADP-ribose) polymerases (PARP). nih.gov The synthesis of these molecules often involves the coupling of a substituted benzimidazole (B57391) carboxylic acid with an appropriate amine, forming the final carboxamide product. nih.gov

| Reactants | Catalyst/Reagent | Product | Key Findings |

| Aryl aldehyde, benzil, ammonium acetate | 1-butyl-3-methyl-imidazolium hexafluoro (B1673141) phosphate (B84403) ([BMIM][PF6]) | 2,4,5-triaryl imidazoles | The protocol offers high yields, easy workup, and avoids column chromatography. researchgate.net |

| Benzil, benzaldehyde, ammonium acetate | None | 2,4,5-triphenyl-1H-imidazole | Reaction rate increases with higher amounts of ammonium acetate, suggesting a catalytic role. echemcom.com |

| 2-aryl-1H-benzimidazole-4-carboxylic acid | Coupling agents (e.g., HOBt/EDC) | 2-aryl-1H-benzimidazole-4-carboxamides | The structure-activity relationship of substituents in the hydrophobic pocket of PARP-1 was explored. nih.gov |

One-Pot Heterocyclization Methods for Substituted Imidazole and Benzimidazole Carboxylic Acid Derivatives

One-pot synthesis methods are highly valued in organic chemistry for their efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of substituted imidazole and benzimidazole carboxylic acid derivatives.

One such method involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides to produce imidazole-4-carboxylates. nih.govnih.gov This multicomponent reaction treats 1,2-diaza-1,3-dienes with primary amines and aldehydes under microwave irradiation to yield diversely functionalized imidazole-4-carboxylates in good yields. nih.govnih.gov The substituents at various positions of the imidazole ring can be easily modified by changing the starting materials. nih.gov

For benzimidazole derivatives, a one-pot reductive cyclization reaction has been reported. medcraveonline.comresearchgate.net For example, the synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid was achieved by reacting ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde using sodium dithionite (B78146) as a reducing agent, followed by hydrolysis. medcraveonline.com This method avoids harsh reaction conditions and tedious workup procedures often associated with classical methods. medcraveonline.com

| Starting Materials | Key Reagents/Conditions | Product Type | Advantages |

| 1,2-diaza-1,3-dienes, primary amines, aldehydes | Microwave irradiation | Imidazole-4-carboxylates | Efficient, straightforward, allows for substituent modulation. nih.govnih.gov |

| Ethyl 4-(methylamino)-3-nitrobenzoate, 3-bromo-4-hydroxy-5-methoxybenzaldehyde | Sodium dithionite, DMSO, reflux | Benzimidazole carboxylic acid derivative | Simple one-pot method, avoids harsh conditions. medcraveonline.com |

| 2-nitroanilines, orthoesters | Pd/C, methanol, acetic acid (catalytic) | Benzimidazole derivatives | Facile, high yields at room temperature. researchgate.net |

Preparation of 1-Lower Alkyl-5-nitroimidazole-2-carboxylic Acids via Oxidation

The oxidation of precursor molecules is a common strategy for introducing a carboxylic acid functional group. A specific example is the preparation of 1-lower alkyl-5-nitroimidazole-2-carboxylic acids from their corresponding 2-hydroxymethyl analogs. google.com These carboxylic acids are valuable intermediates for synthesizing antiparasitic amides. google.com

A notable process involves the oxidation of a 1-lower alkyl-2-hydroxymethyl-5-nitroimidazole using nitric acid in a sulfuric acid medium. google.com This method is advantageous because it produces the free carboxylic acid in high yield, which is surprisingly stable under these strongly acidic conditions. google.com The reaction is typically conducted at elevated temperatures (60-90 °C) for an extended period (at least 10 hours). google.com The final product can be isolated by quenching the reaction mixture in ice-water, causing the water-insoluble free acid to precipitate. google.com This method can be used to prepare various acids, such as 1-methyl, 1-ethyl, 1-propyl, and 1-butyl-5-nitroimidazole-2-carboxylic acid, from the corresponding 2-hydroxymethyl precursors. google.com

| Starting Material | Oxidizing System | Product | Key Features of the Method |

| 1-lower alkyl-2-hydroxymethyl-5-nitroimidazole | Nitric acid in sulfuric acid | 1-lower alkyl-5-nitroimidazole-2-carboxylic acid | High yield of the free acid, stability in strong acid. google.com |

Advanced Synthetic Techniques

Solid-Phase Synthesis of Imidazole Carboxamides

Solid-phase synthesis has become a powerful tool for the combinatorial synthesis of compound libraries and for simplifying purification processes. This technique has been successfully applied to the synthesis of imidazole-containing polyamides and substituted imidazoles.

The solid-phase synthesis of sequence-specific DNA binding polyamides containing N-methylimidazole and N-methylpyrrole amino acids has been described. caltech.edu This methodology utilizes Boc-chemistry on a solid support, significantly reducing the synthesis time from months to days compared to traditional solution-phase methods. caltech.edu The process involves cycles of deprotection, coupling of activated monomers, and cleavage from the resin to yield the final polyamide. caltech.edu

Another application is the solid-phase synthesis of 4-substituted imidazoles. nih.gov In this approach, an immobilized 4-iodoimidazole (B15931) is subjected to a metal-halogen exchange, followed by reaction with various electrophiles. nih.gov Subsequent cleavage from the resin provides the desired 4-substituted imidazoles. nih.gov This method has been used to generate a library of 35 different imidazoles. nih.gov

| Synthetic Target | Key Strategy | Resin/Support | Advantages |

| Pyrrole-imidazole polyamides | Boc-chemistry solid-phase synthesis | Boc-β-alanine-Pam resin | Drastically reduced synthesis time, high coupling yields. caltech.edu |

| 4-substituted imidazoles | Scaffold approach with immobilized 4-iodoimidazole | Not specified | Amenable to library synthesis, simplifies purification. nih.gov |

| Imidazole-4-carboxylic acids | Microwave-assisted synthesis on Wang resin | Wang resin-bound 3-N,N-(dimethylamino)isocyanoacrylate | Rapid reaction times (15 min). researchgate.net |

Iodine-Mediated Oxidative Cyclization in Imidazole-4-carboxylic Derivative Synthesis

Iodine-mediated reactions offer a metal-free alternative for the synthesis of heterocyclic compounds. An iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN3) has been developed for the synthesis of 2,5-disubstituted imidazole-4-carboxylic derivatives. nih.gov This reaction proceeds through a sequential removal of two nitrogen atoms from TMSN3. nih.gov

Hypervalent iodine reagents are also employed in oxidative cyclizations. For instance, the oxidative cyclization of β,γ-unsaturated carboxylic acids using a hypervalent iodine reagent, such as PhI(OTf)2 generated in situ from PhI(OAc)2 and Me3SiOTf, can produce 4-substituted furan-2-ones. thieme-connect.de While this example yields furanones, the principle of using hypervalent iodine for oxidative cyclization is a valuable strategy in heterocyclic synthesis. Similarly, a metal-free oxidative cyclization of N-Boc-acrylamides with (diacetoxyiodo)benzene (B116549) produces oxazolidine-2,4-diones. nih.gov

| Reactants | Reagent | Product | Key Features |

| Enamines, TMSN3 | Iodine | 2,5-disubstituted imidazole-4-carboxylic derivatives | Metal-free, sequential removal of nitrogen atoms from TMSN3. nih.gov |

| β,γ-Unsaturated carboxylic acids | PhI(OTf)2 (in situ) | 4-substituted furan-2-ones | Utilizes a highly electrophilic hypervalent iodine reagent. thieme-connect.de |

| N-Boc-acrylamides | (Diacetoxyiodo)benzene | 5,5-disubstituted oxazolidine-2,4-diones | Metal-free, diastereospecific in some cases. nih.gov |

Metal-Catalyzed Cycloaddition Reactions for Substituted Imidazoles

Metal-catalyzed reactions, particularly cycloadditions, are powerful methods for constructing imidazole rings with high regioselectivity and efficiency.

Copper-catalyzed [3+2] cycloaddition reactions have been developed for the synthesis of multisubstituted imidazoles. nih.gov This approach offers high regioselectivity and can use oxygen as an oxidant, avoiding the need for expensive catalysts. nih.gov Another example is a ZnCl2-catalyzed [3+2] cycloaddition of benzimidates and 2H-azirines, which provides a convenient route to a variety of multisubstituted imidazoles in moderate to good yields under mild conditions. acs.org

Palladium catalysts have also been employed in the synthesis of substituted imidazoles. A palladium-catalyzed, multicomponent synthesis of pyrido[2,1-α]isoindoles involves the carbonylative coupling of imines and 2-bromopyridines to form mesoionic dipoles, which then undergo cycloaddition. researchgate.net While not directly forming a simple imidazole, this demonstrates the power of palladium catalysis in constructing complex heterocyclic systems that may incorporate an imidazole ring.

| Catalyst | Reaction Type | Reactants | Product | Key Advantages |

| Copper | [3+2] Cycloaddition | Not specified | Multisubstituted imidazoles | High regioselectivity, uses oxygen as oxidant. nih.gov |

| ZnCl2 | [3+2] Cycloaddition | Benzimidates, 2H-azirines | Multisubstituted imidazoles | Good functional group tolerance, mild conditions. acs.org |

| Palladium | Carbonylative coupling and cycloaddition | Imines, 2-bromopyridines, arynes | Pyrido[2,1-α]isoindoles | One-pot synthesis of complex heterocycles. researchgate.net |

Multi-component Reactions for Imidazole Formation

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing portions of all reactants, represent an efficient and atom-economical approach to synthesizing complex molecules like substituted imidazoles. nih.gov One of the foundational MCRs for imidazole synthesis is the Debus-Radziszewski reaction, first described in the 19th century. This reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia to produce 2,4,5-trisubstituted imidazoles. wikipedia.org

The general mechanism proceeds in two conceptual stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with an aldehyde to yield the final imidazole ring. wikipedia.org Modern adaptations of this reaction often employ primary amines in place of ammonia to afford N-substituted imidazoles. wikipedia.org

Recent advancements in MCRs for imidazole synthesis focus on improving yields, simplifying procedures, and employing more environmentally benign conditions. For instance, the use of acidic ionic liquids as both the solvent and catalyst has been highlighted as a sustainable approach for the one-pot synthesis of imidazole rings. benthamdirect.comresearchgate.net Other catalytic systems, including erbium triflate and Fe₃O₄@SiO₂/bipyridinium nanocomposites, have also been utilized to facilitate the synthesis of highly substituted imidazole derivatives under various conditions. organic-chemistry.orgnih.gov A multi-component reaction between amines, aldehydes, and isocyanides can also provide access to highly substituted imidazolines, which can subsequently be oxidized to imidazoles. nih.gov

| Reaction Name/Type | Reactants | Key Features | Resulting Substitution Pattern |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Classic three-component reaction for imidazole synthesis. wikipedia.org | 2,4,5-Trisubstituted |

| Groebke–Blackburn–Bienaymé Reaction | Aminopyridine, Aldehyde, Isocyanide | Microwave-assisted synthesis yielding fused imidazole systems. nih.gov | Imidazo[1,2-a]pyridines |

| Ionic Liquid-Mediated Synthesis | Varies (e.g., dicarbonyl, aldehyde, ammonia) | Uses ionic liquids as green media and catalysts. benthamdirect.comresearchgate.net | Varies (e.g., Tri- and Tetrasubstituted) |

| Isocyanide-Based MCR | Amine, Aldehyde, Isocyanide | Initially forms imidazolines, which can be oxidized to imidazoles. nih.gov | Highly substituted |

Regio- and Stereoselective Synthesis Considerations

The biological activity of imidazole-containing compounds is highly dependent on the substitution pattern around the heterocyclic core. Therefore, controlling the regioselectivity during synthesis is a critical challenge for medicinal chemists.

Control of Substitution Patterns in Imidazole Ring Formation

Achieving regiocontrol in imidazole synthesis is paramount for accessing specific isomers with desired pharmacological profiles. The choice of synthetic strategy directly dictates the final substitution pattern of the imidazole ring. rsc.orgrsc.org

Several methods have been developed to afford specific substitution patterns:

1,2,4-Trisubstituted Imidazoles: These can be synthesized through the copper-catalyzed diamination of terminal alkynes with amidines. organic-chemistry.org

1,4-Disubstituted Imidazoles: An efficient, regioselective synthesis involves the double aminomethylenation of a glycine derivative to form a 2-azabuta-1,3-diene, which then undergoes transamination and cyclization upon reaction with an amine nucleophile. nih.gov This method is effective for a diverse range of N-substituents. nih.gov

1,2,5-Trisubstituted Imidazoles: A metal-free approach uses benzoic acid to catalyze the reaction of vinyl azides, aromatic aldehydes, and aromatic amines. organic-chemistry.org

Tetrasubstituted Imidazoles: These can be formed via a one-pot reaction of ketones and amines in the presence of elemental sulfur or through the condensation of a dicarbonyl compound, an aldehyde, an amine, and ammonium acetate. nih.govrsc.org

The regioselectivity is often governed by the specific reactants and catalysts employed. For example, a ZnCl₂-catalyzed [3+2] cycloaddition between benzimidates and 2H-azirines yields multisubstituted imidazoles with high functional group tolerance. organic-chemistry.org Similarly, the reaction of imidamides with carboxylic acids in the presence of a copper catalyst can regioselectively produce imidazoles substituted at the C-2 and C-4 positions. rsc.org

| Target Substitution Pattern | Synthetic Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 1,4-Disubstituted | Double aminomethylenation of glycine derivative | Glycine derivative, Amine nucleophile | nih.gov |

| 1,2,4-Trisubstituted | Diamination of terminal alkynes | Amidines, CuCl₂·2H₂O, O₂ | organic-chemistry.org |

| 1,2,5-Trisubstituted | Multicomponent reaction | Vinyl azides, Aldehydes, Amines, Benzoic acid | organic-chemistry.org |

| Tetrasubstituted | Condensation/Coupling | Ketones, Amines, Elemental sulfur | rsc.org |

| 2,4,5-Trisubstituted | Ruthenium-catalyzed borrowing hydrogen protocol | Benzylic alcohol, 1,2-Diketone, Ammonium acetate, Ru(II) catalyst | rsc.org |

Preparation and Separation of Regioisomeric Imidazole Carboxylic Acids

The synthesis of asymmetrically substituted imidazoles, such as 2-butyl-imidazolecarboxylic acid, frequently yields a mixture of regioisomers (e.g., 4-carboxylic acid and 5-carboxylic acid derivatives). The direct carboxylation of an imidazole ring unsubstituted at the 4- and 5-positions with carbon dioxide under pressure typically results in the formation of imidazole-4(5)-carboxylic acid, a mixture of both regioisomers. google.comgoogle.com

A significant challenge in these syntheses is the subsequent separation of the resulting regioisomers. For instance, the synthesis of precursors like 2-alkyl-4(5)-hydroxymethylimidazoles often requires chromatographic separation of the 4- and 5-substituted isomers. researchgate.net Similarly, the reaction of tritylated bromomethyl biphenyl (B1667301) tetrazole with carboxaldehyde derivatives of imidazole produces two regioisomers that must be separated by column chromatography, often in unequal proportions. researchgate.net

The development of highly regioselective reactions is therefore of great interest. One method describes a highly regioselective synthesis of 1,2,5-imidazolecarboxaldehydes over the 1,2,4-isomers by reacting N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. researchgate.net More recently, computational studies have been used to understand and predict the regioselectivity of reactions, such as the formation of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, where an ortho-hydroxyaryl group on the N1-substituent directs the reaction pathway toward the imidazole product. researchgate.net

Derivatization Strategies for this compound and Related Compounds

Once the imidazole core is synthesized, further derivatization of the carboxylic acid group and the imidazole ring itself allows for the fine-tuning of the molecule's properties.

Amidation and Alkylation of Imidazole-4,5-dicarboxylic Acids

Imidazole-4,5-dicarboxylic acid serves as a versatile scaffold that can be readily derivatized. nih.gov The two carboxylic acid groups can be converted into amides, which are of interest for their potential biological activities. walshmedicalmedia.comgoogle.com The synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides can be achieved through parallel synthesis methodologies, allowing for the creation of large compound libraries for drug discovery. nih.gov This process often involves activating the carboxylic acids before reacting them with various primary amines or amino acid esters. nih.gov The resulting dicarboxamides can mimic substituted purines, making them potential kinase inhibitors. nih.gov

Direct amidation of carboxylic acids can also be achieved using urea (B33335) as a nitrogen source, with imidazole itself acting as a catalyst for the transformation. nih.govrsc.org

Alkylation of the imidazole nitrogen in 2-substituted imidazole-4,5-dicarboxylates can be challenging due to steric hindrance. researchgate.net Such reactions may require the use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and even then, may result in poor yields of the N-alkylated products. researchgate.net

| Derivatization Type | Substrate | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amidation | Imidazole-4,5-dicarboxylic acid | Amino acid esters, Alkanamines | Dissymmetrically disubstituted imidazole-4,5-dicarboxamides | nih.gov |

| Amidation | 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates (esters) | Refluxing in butylamine (B146782) or cyclopropylamine | 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxamides | nih.gov |

| N-Alkylation | 2-Substituted imidazole-4,5-dicarboxylates | Alkyl halide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N-Alkyl-imidazole-4,5-dicarboxylates (often in poor yield) | researchgate.net |

| Esterification | Imidazole-4,5-dicarboxylic acids | Alcohol, Acid catalyst | Imidazole-4,5-dicarboxylates | researchgate.net |

Introduction of N-Substituents and Side Chains

Introducing substituents onto the nitrogen atoms of the imidazole ring is a key strategy for modulating a molecule's physicochemical and biological properties. researchgate.net A common method for this is the N-alkylation of the imidazole nitrogen with electrophiles like alkyl halides. researchgate.netnih.gov This reaction can be performed by reacting imidazole with reagents such as ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. nih.gov

The imidazole ring contains two nitrogen atoms, and in an NH-imidazole, these exist in two rapidly equilibrating tautomeric forms. nih.gov This can lead to mixtures of N1 and N3 substituted products upon alkylation. For clarity in substituted imidazoles derived from histidine, the nitrogen atoms are designated as pros (π), being nearer to the side chain, and tele (τ), being farther away. iupac.org

Beyond simple alkylation, more complex side chains can be introduced. For instance, a formyl group can be introduced via a Vilsmeier-Haack reaction on a precursor like 2-butyl-1H-imidazol-5(4H)-one to yield 2-butyl-4-chloro-5-formylimidazole. google.com This aldehyde can then serve as a handle for further synthetic modifications. The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives has been achieved via the cycloaddition of ethyl isocyanoacetate and diarylimidoyl chlorides, allowing for the introduction of varied aryl groups at the N1 and C5 positions. nih.gov

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Exploration of N-Substituted Imidazole (B134444) Carboxylic Acid Derivatives

The imidazole ring of 2-butyl-5-imidazolecarboxylic acid possesses two nitrogen atoms, one of which can be readily functionalized to introduce a wide range of substituents. This functionalization at the imidazole nitrogen has been a key strategy for modulating the compound's properties and creating new molecular entities with specific applications.

The nitrogen atom at the 1-position of the imidazole ring is a common site for substitution, leading to a variety of N-substituted derivatives. This process often involves the reaction of the parent imidazole with various electrophiles. For instance, the reaction with ethyl chloroacetate (B1199739) can introduce an ester functional group, which can then be further modified. A series of N-substituted imidazole derivatives has been synthesized by first reacting the imidazole nucleus with ethylchloroacetate to form an imidazole ester. This intermediate is then reacted with different amines to yield the desired N-substituted products nih.gov.

| Starting Material | Reagent | Product | Significance |

| Imidazole Nucleus | Ethylchloroacetate | Imidazole Ester | Intermediate for further functionalization nih.gov. |

| Imidazole Ester | Various Amines | N-substituted Imidazole Derivatives | Exploration of structure-activity relationships for antimicrobial activity nih.gov. |

The carboxylic acid group at the 5-position of the imidazole ring provides another handle for chemical modification, allowing for the synthesis of a wide range of esters and amides. These modifications can significantly alter the compound's solubility, lipophilicity, and stability.

The synthesis of methyl esters of imidazole-5-carboxylic acid derivatives has been reported, often as part of a multi-step synthetic route to more complex molecules. For example, the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, methyl ester has been described prepchem.com. The conversion of the carboxylic acid to an ester or amide is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic properties nih.gov.

The direct synthesis of amides from nonactivated carboxylic acids using urea (B33335) as a nitrogen source has also been explored, with imidazole itself acting as a catalyst in some cases nih.gov. This methodology offers a more atom-economical approach to amide synthesis compared to traditional methods that require activating agents nih.gov. The imidazole-4,5-dicarboxylic acid scaffold can be readily derivatized with amino acid esters and alkanamines to produce a library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides nih.gov.

| Derivative Type | Synthetic Strategy | Key Features | Potential Applications |

| Esters | Reaction with alcohols in the presence of an acid catalyst or coupling agent. | Increased lipophilicity, potential for prodrug design. | Precursors for further synthesis, modulation of biological activity. |

| Amides | Reaction with amines using coupling agents or direct amidation methods. | Can introduce diverse functional groups, potential for improved stability. | Development of new therapeutic agents, materials science. |

Imidazole-Based Supramolecular Complexes and Their Functional Diversification

The imidazole and carboxylate functionalities of this compound make it an excellent ligand for the construction of supramolecular structures. These include coordination polymers, hydrogen-bonded organic frameworks (HOFs), and discrete metal complexes, each with unique properties and potential applications.

Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. The combination of an imidazole ring and a carboxylate group in a single molecule provides multiple coordination sites, allowing for the formation of diverse and complex architectures. The carboxylate group can adopt various coordination modes, making it a versatile component in the construction of metal-organic frameworks (MOFs) rsc.org.

Researchers have synthesized a variety of coordination polymers using mixed imidazole-containing and carboxylate ligands. For example, new coordination polymers have been synthesized using a combination of imidazole-containing ligands and a carboxylate ligand derived from 4,4'-biphenyldicarboxylic acid researchgate.net. The resulting structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks mdpi.commdpi.commdpi.com. The properties of these coordination polymers, such as their thermal stability and photoluminescence, are influenced by the choice of both the metal ion and the organic ligands researchgate.net.

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. The imidazole ring is a particularly effective synthon for the construction of HOFs due to its ability to act as both a hydrogen bond donor and acceptor rsc.org.

The incorporation of imidazole moieties into HOFs can lead to materials with interesting properties, such as high proton conductivity. For example, two hydrogen-bonded organic frameworks have been synthesized where the introduction of imidazole guest molecules into the framework improved both the stability and proton conductivity of the materials acs.orgfigshare.com. The interaction of imidazole with carboxyl groups and water molecules within the framework plays a crucial role in enhancing these properties acs.orgfigshare.com. The design of HOFs often relies on the use of molecules with rigid skeletons and multiple hydrogen-bonding groups to create robust 2D or 3D networks mdpi.com.

In addition to forming extended coordination polymers, imidazole carboxylic acids can also form discrete metal complexes with a variety of metal ions. The coordination chemistry of these ligands is rich and varied, with the ligand capable of acting in a bidentate or tridentate fashion, coordinating through the imidazole nitrogen and the carboxylate oxygen atoms.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities.

2D and 3D QSAR Models for Imidazole-5-Carboxylic Acid Analogs

To understand the structural requirements for the biological activity of imidazole-5-carboxylic acid analogs, both 2D and 3D QSAR studies have been conducted. These models aim to correlate the chemical structures of these compounds with their activity as Angiotensin II AT1 receptor antagonists. nih.gov

For the 2D-QSAR analysis, various feature selection methods like simulated annealing (SA), genetic algorithm (GA), and stepwise (SW) coupled with Partial Least Squares (PLS) were employed. nih.gov The most statistically significant 2D-QSAR model was developed using SA-Partial least square, which demonstrated good predictive ability with a squared correlation coefficient (r²) of 0.8040 and a predictive squared correlation coefficient (pred_r²) of 0.7764. nih.gov

In parallel, 3D-QSAR studies were performed using the SA-PLS method. This approach yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.7188 and a predictive squared correlation coefficient (pred_r²) of 0.7226. nih.gov These models provide valuable insights into the spatial arrangement of substituents and their influence on the biological activity of these compounds.

Correlation of Structural Features with Biological Activities

The developed QSAR models have highlighted several key structural features that correlate with the biological activities of imidazole-5-carboxylic acid analogs. The 2D-QSAR model identified specific descriptors that are beneficial for activity. These include the count of methyl groups (SsCH3Count), the count of 5-membered chains (5Chain Count), the SdsCHE-index, and the count of hydrogen bond acceptors (H-acceptor count). nih.gov An increase in the values of these descriptors was found to be favorable for the antagonistic activity at the Angiotensin II AT1 receptor. nih.gov

The information derived from these QSAR models is instrumental in understanding the structural prerequisites for substituted imidazole-5-carboxylic acid derivatives and can guide the design of novel and more potent antihypertensive agents. nih.gov

Development of Novel Heterocyclic Analogs

The imidazole core is a versatile scaffold for the development of new therapeutic agents. By incorporating other heterocyclic moieties, novel analogs with enhanced biological activities can be synthesized.

Synthesis of Imidazole-Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, are known for their diverse pharmacological properties. nih.govacs.org The synthesis of hybrid molecules combining the imidazole and chalcone (B49325) pharmacophores has emerged as a promising strategy for developing new antimicrobial agents. nih.gov

The general synthesis of imidazole-chalcone derivatives involves the Claisen-Schmidt condensation reaction. nih.govacs.org This reaction typically involves the condensation of an appropriately substituted acetophenone with a benzaldehyde derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide. nih.govacs.org For instance, a series of 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substituedphenyl)prop-2-en-1-one derivatives were synthesized by reacting 4'-(Imidazol-1-yl)acetophenone with various substituted benzaldehydes. nih.gov

These synthesized imidazole-chalcone derivatives have demonstrated significant antifungal activity, particularly against various Candida species. nih.govacs.org Some compounds have shown higher potency than standard antifungal drugs like ketoconazole and fluconazole. nih.gov

Interactive Data Table: Antifungal Activity of Imidazole-Chalcone Derivatives

| Compound | Substituent | C. albicans MIC₅₀ (µg/mL) | C. krusei MIC₅₀ (µg/mL) | C. parapsilosis MIC₅₀ (µg/mL) | C. glabrata MIC₅₀ (µg/mL) |

| 3a | 4-F | 1.56 | 0.78 | 1.56 | 1.56 |

| 3b | 4-Cl | 1.56 | 0.78 | 1.56 | 1.56 |

| 3c | 4-Br | 1.56 | 0.78 | 1.56 | 0.78 |

| 3d | 4-I | 3.125 | 1.56 | 3.125 | 0.78 |

| Ketoconazole | - | 1.56 | 1.56 | 0.78 | 1.56 |

| Fluconazole | - | 3.125 | 1.56 | 1.56 | 3.125 |

Preparation of Imidazole Hydrazide Compounds

Imidazole hydrazide derivatives represent another class of compounds with significant biological potential. Hydrazides are typically synthesized from their corresponding esters. tubitak.gov.tr For example, imidazole esters can be converted to imidazole hydrazide derivatives by reacting them with hydrazine hydrate under reflux conditions. tubitak.gov.tr

These compounds can then be further modified to create a diverse range of derivatives. For instance, the reaction of imidazole hydrazides with aldehydes or ketones yields hydrazones. tubitak.gov.tr These structural modifications can significantly influence the biological activity of the resulting compounds. For example, a study on nitroimidazole derivatives showed that thiosemicarbazide derivatives exhibited varied activity against Gram-positive bacteria, while the corresponding hydrazone derivatives did not show significant antibacterial activity. nih.gov

Functional Imidazole Derivatives for Biosensing

The unique properties of the imidazole ring, including its ability to coordinate with metal ions and participate in intermolecular interactions, make it a valuable component in the design of chemosensors. mdpi.comnih.gov Functionalized imidazole derivatives can be designed to exhibit changes in their optical properties, such as fluorescence, upon binding to specific analytes. mdpi.com

For instance, an imidazole derivative bearing indole and furyl moieties has been synthesized and investigated for its chemosensory abilities. mdpi.com In an aqueous medium, this compound showed an enhancement of fluorescence in the presence of HSO₄⁻, and in acetonitrile, it exhibited a fluorescence quenching effect in the presence of Cu²⁺ and an enhancement with Fe²⁺, Sn²⁺, Fe³⁺, and Al³⁺. mdpi.com This demonstrates the potential of tailored imidazole derivatives to act as selective fluorescent probes for various ions. mdpi.com The functionalization of imidazole structures with other heterocyclic moieties like thiophene or pyrrole can introduce additional binding sites, further enhancing their sensory capabilities. mdpi.com

Mechanistic Investigations of Biological Activities Non Clinical

Antineoplastic and Antiproliferative Mechanisms

While specific studies on the antineoplastic and antiproliferative mechanisms of 2-Butyl-5-imidazolecarboxylic acid are not extensively documented, research on related imidazole-containing structures suggests that this class of compounds holds potential in cancer therapy. The imidazole (B134444) scaffold is a key component in numerous molecules with demonstrated anticancer properties.

Inhibition of Cellular Proliferation and Induction of Apoptosis in Cell Lines and In Vivo Models

There is no direct evidence in the reviewed literature detailing the effects of this compound on cellular proliferation and apoptosis. However, studies on various imidazole derivatives have established their potential to inhibit cancer cell growth and induce programmed cell death.

For instance, a series of novel 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters have been synthesized and evaluated for their antiproliferative activity against a panel of human breast cancer cell lines: MDA-MB-231, MDA-MB-468, and MCF-7. arabjchem.org Many of these compounds exhibited significant growth inhibitory effects, with some derivatives showing greater potency than the reference drug, cisplatin. arabjchem.org In particular, the methyl ester derivative of 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid was found to be highly active against the MCF-7 cell line. arabjchem.org

Furthermore, another study on a nitroxyl (B88944) nitroxide radical-containing imidazole derivative, tert-butyl-2(4,5-dihydrogen-4,4,5,5-tetramethyl-3-O-1H-imidazole-3-cationic-1-oxyl-2-pyrrolidine-1-carboxylic ester), demonstrated significant growth inhibition in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov This effect was concentration- and time-dependent, indicating a direct impact on cell viability. nih.gov The ability of various substituted imidazoles to induce apoptosis is a recurring theme in medicinal chemistry research, suggesting that the core imidazole structure, which this compound possesses, is a viable pharmacophore for the development of new antineoplastic agents. mdpi.com

Modulation of Cell Stress Pathways, Including Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential (MMP)

A notable example is the investigation of tert-butyl-2(4,5-dihydrogen-4,4,5,5-tetramethyl-3-O-1H-imidazole-3-cationic-1-oxyl-2-pyrrolidine-1-carboxylic ester), which was shown to induce cytotoxicity in breast cancer cells through the generation of ROS. nih.gov This increase in intracellular ROS led to significant oxidative damage, including lipid peroxidation and inactivation of antioxidant enzymes, ultimately resulting in cell death. nih.gov The study also observed a loss of mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a common step in the apoptotic cascade. nih.gov

In a different study, a mitochondria-targeted imidazole-substituted oleic acid (TPP-IOA) was found to perturb oxidative phosphorylation and partially collapse the mitochondrial membrane potential in SH-SY5Y neuroblastoma cells. nih.gov This highlights the ability of imidazole derivatives, when appropriately functionalized, to directly interact with and affect mitochondrial function. The production of ROS and the disruption of MMP are critical events in many forms of apoptosis, and the ability of imidazole analogs to trigger these events underscores a potential mechanism of action for compounds like this compound. nih.govnih.gov

Table 1: Effects of Imidazole Derivatives on Cellular Stress Pathways

| Compound/Derivative Class | Cell Line(s) | Observed Effect on ROS | Observed Effect on MMP |

| tert-butyl-2(...)-1-carboxylic ester nih.gov | MCF-7, MDA-MB-231 | Significant increase | Loss of membrane potential |

| TPP-IOA nih.gov | SH-SY5Y | Not directly measured | Partial collapse |

Enzyme Inhibition Studies

The potential for this compound to act as an enzyme inhibitor can be inferred from the broad inhibitory activities of the imidazole class of compounds. While direct enzymatic assays on this specific molecule are not widely reported, the following sections explore potential inhibitory activities based on related structures.

Competitive Inhibition of 5-Oxoprolinase by Imidazolidone Carboxylic Acid Analogs

There is no specific data on the inhibition of 5-oxoprolinase by this compound. However, compelling evidence from studies on closely related analogs, specifically L-2-imidazolidone-4-carboxylic acid, demonstrates potent competitive inhibition of this enzyme. 5-oxoprolinase is responsible for the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate.

L-2-imidazolidone-4-carboxylic acid has been identified as an effective competitive inhibitor of 5-oxoprolinase. In studies using rat kidney slices, this compound decreased the metabolism of 5-oxo-L-proline but did not affect the metabolism of L-glutamate. This specificity indicates a direct interaction with the enzyme. The structural similarity between L-2-imidazolidone-4-carboxylic acid and the substrate, 5-oxoproline, is thought to be the basis for its inhibitory action. Given that this compound shares a core heterocyclic structure with a carboxylic acid group, it is plausible that it could also interact with this enzyme, although its inhibitory potential would need to be experimentally verified.

Modulation of Catalase Enzyme Activity by Imidazole Derivatives

Direct experimental data on the effect of this compound on catalase activity is not available in the current literature. However, studies involving imidazole derivatives, particularly in the context of metal complexes, have shown that this heterocyclic moiety can influence catalase activity.

Assessment of Monoamine Oxidase (MAO) Inhibitory Activity

There are no specific reports on the monoamine oxidase (MAO) inhibitory activity of this compound. However, the broader family of imidazole and related heterocyclic derivatives has been a source of compounds with MAO inhibitory properties.

MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are important targets in the treatment of neurological disorders. Research has shown that various imidazol(ine)/guanidine drugs can act as weak to moderate inhibitors of both MAO-A and MAO-B. For instance, idazoxan, an imidazoline (B1206853) derivative, was found to be a competitive inhibitor of both isoforms. Other studies have focused on designing 2-amino-5-nitrothiazole (B118965) derived semicarbazones as dual inhibitors of MAO and cholinesterase. nih.gov These findings suggest that the imidazole scaffold can serve as a template for the development of MAO inhibitors. nih.govmdpi.commdpi.com The specific substitution pattern on the imidazole ring, such as the butyl and carboxylic acid groups in this compound, would be critical in determining the potency and selectivity of any potential MAO inhibitory activity.

Receptor Antagonism and Signaling Pathway Modulation

Derivatives of imidazole carboxylic acid are significant as competitive antagonists of the angiotensin II (AII) receptor, specifically the AT1 subtype. wikipedia.orgyoutube.com The mechanism of action involves blocking the AT1 receptor, which in turn inhibits the physiological actions of angiotensin II. wikipedia.org Angiotensin II is a peptide hormone that causes vasoconstriction and stimulates the release of aldosterone, a hormone that promotes sodium and water retention by the kidneys. wikipedia.orgyoutube.com By blocking the binding of AII to its receptor, these imidazole derivatives prevent these effects, leading to a reduction in total peripheral resistance (afterload) and cardiac venous return (preload), which ultimately lowers blood pressure. wikipedia.org

The development of these antagonists, such as the widely-used drug losartan, was spurred by research into imidazole-5-acetic acid derivatives. mdpi.com Structure-activity relationship studies have shown that specific substitutions on the imidazole ring are crucial for potent antagonist activity. For instance, compounds with alkyl, alkenyl, or hydroxyalkyl groups at the 4-position of the imidazole-5-carboxylic acid core exhibit strong binding affinity to the AII receptor. nih.gov The introduction of a biphenyl-tetrazole moiety, as seen in losartan, was a key development that led to potent and orally active nonpeptide AII receptor antagonists. mdpi.com The antagonist molecule is designed to mimic the structural features of the C-terminal amino acids of angiotensin II, which are responsible for its binding to the AT1 receptor. mdpi.com This blockade of the renin-angiotensin system (RAS) is a cornerstone of modern hypertension therapy. youtube.com

The binding of imidazole carboxylic acid derivatives to biological targets like the angiotensin II AT1 receptor is governed by non-covalent interactions. nih.govnih.gov These interactions, although individually weak, collectively contribute to the high affinity and specificity of a ligand for its receptor. nih.gov Key non-covalent forces at play include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

Antinociceptive Activity Evaluation of Imidazole Dicarboxylic Acid Derivatives

Certain derivatives of imidazole dicarboxylic acid have been evaluated for their antinociceptive (pain-relieving) properties. Studies on new 1,2-substituted imidazole-4,5-dicarboxylic acids have explored their potential in modulating dopaminergic transmission, which can be relevant to conditions like Parkinson's disease that involve motor control and can have sensory components. researchgate.netbsuedu.ru

In other studies, fused imidazole derivatives, such as 8-aryl-3,4-dioxo-2H,8H-6,7-dihydroimidazo[2,1-c] nih.govnih.govnih.govtriazines, have demonstrated significant antinociceptive effects in animal models like the writhing test. nih.gov For some of these compounds, the pain-relieving effect was reversed by naloxone, an opioid receptor antagonist. This suggests that their mechanism of action may involve the opioid system. nih.gov The differences in activity between closely related derivatives can sometimes be explained by tautomeric equilibria, which affect how the molecule interacts with its biological target. nih.gov

Antimicrobial and Antifungal Activities of Imidazole Derivatives

Imidazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial and antifungal activities. Their mechanism of action as antifungal agents often involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. As antibacterials, their mechanisms can be more varied.

Research has shown that newly synthesized chalcone (B49325) and thiosemicarbazone derivatives containing a 2-n-butyl-4-chloro-5-formyl imidazole nucleus exhibit activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Proteus vulgaris, Pseudomonas aeruginosa), as well as the fungus Aspergillus niger. icm.edu.pl Similarly, various 2,4,5-trisubstituted imidazoles have shown potent activity against several human pathogenic bacteria, with minimum inhibitory concentrations (MICs) as low as 0.50 µg/mL and minimum bactericidal concentrations (MBCs) as low as 1.11 µg/mL. nih.gov Other studies on 2-methyl-3-imidazolylmethyl-5-aryl furans have also reported interesting antifungal activity, although their antibacterial effect was less pronounced. nih.gov The activity is often influenced by the specific substituents on the imidazole and associated rings. nih.govmdpi.com

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound Type | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| Chalcone derivatives of 2-n-Butyl-4-chloro-5-formyl imidazole | Bacillus subtilis, Staphylococcus epidermidis, Pseudomonas aeruginosa, Proteus vulgaris, Aspergillus niger | Compounds 7d, 7g, & 7h showed potential activity. | icm.edu.pl |

| Thiosemicarbazone derivatives of 2-n-Butyl-4-chloro-5-formyl imidazole | Bacillus subtilis, Staphylococcus epidermidis, Pseudomonas aeruginosa, Proteus vulgaris, Aspergillus niger | Compounds 9a, 9g, 9j, & 9i were moderately active against bacteria; 9d & 9j showed good antifungal activity. | icm.edu.pl |

| 2,4,5-trisubstituted imidazoles (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol) | Klebsiella pneumoniae and other pathogenic bacteria | MIC range: 0.50 to 6.1 µg/mL; MBC range: 1.11 to 12.9 µg/mL. | nih.gov |

| 2-methyl-3-imidazolylmethyl-5-aryl furans | Fungi and Bacteria | Interesting antifungal activity, but poor antibacterial activity. | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Various bacteria and fungi | 15 out of 18 new compounds showed antibacterial and antifungal activity. | mdpi.com |

Chemosensing Mechanisms

The unique structure of the imidazole ring, with its electron-donating and accepting properties, makes it an excellent scaffold for the design of fluorescent chemosensors. nih.gov These sensors can detect specific anions and metal ions with high sensitivity and selectivity. The mechanism typically involves a change in the sensor's fluorescence properties upon binding to the target ion. This can be a "turn-on" response, where fluorescence is initiated or enhanced, or a "turn-off" response, where fluorescence is quenched. nih.govrsc.org

For example, an isoindole-imidazole based chemosensor was designed to selectively detect zinc ions (Zn²⁺) with a "turn-on" fluorescence response and a very low detection limit of 0.073 µM. nih.gov Another sensor, a phenanthrene-imidazole conjugate, was developed for the selective detection of silver (Ag⁺) and fluoride (B91410) (F⁻) ions. researchgate.net The detection of Ag⁺ was accompanied by a visible color change and a low detection limit of 1.8 nM. researchgate.net Similarly, other imidazole derivatives have been engineered to detect mercury ions (Hg²⁺) through fluorescence quenching and fluoride anions via colorimetric changes. rsc.orgeurjchem.com The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or specific chemical reactions triggered by the analyte. rsc.org

Table 2: Imidazole-Based Fluorescent Chemosensors

| Sensor Type | Target Ion(s) | Detection Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Isoindole-imidazole Schiff base | Zn²⁺ | Fluorescence turn-on | 0.073 µM | nih.gov |

| Dithian-phenyl-diphenyl-imidazole | Hg²⁺ | Fluorescence turn-off | 5.3 nM | rsc.org |

| Imidazole-functionalized metal-organic framework (HBU-168) | Picric Acid, Mg²⁺ | Red shift (PA), Fluorescence turn-on (Mg²⁺) | Not specified | acs.org |

| Phenanthrene-imidazole conjugate (probe-MPIP) | Ag⁺, F⁻ | Colorimetric change and fluorescence modulation | 1.8 nM (for Ag⁺) | researchgate.net |

| Triphenylimidazole derivative | F⁻ | Colorimetric change (yellow to red) | Not specified | eurjchem.com |

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to understanding the chemical structure of 2-Butyl-5-imidazolecarboxylic acid, offering insights into its functional groups, bonding, and atomic arrangement.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bond vibrations within the this compound molecule. While a specific, complete experimental spectrum for this exact isomer is not widely published, a detailed analysis can be constructed based on data from the closely related 4-imidazolecarboxylic acid and known frequencies for alkyl groups. d-nb.inforesearchgate.net

The spectra are dominated by vibrations of the imidazole (B134444) ring, the carboxylic acid group, and the n-butyl substituent. The carboxylic acid group is characterized by a strong, broad O-H stretching band in the IR spectrum, typically found in the 2500–3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid appears as a very strong band around 1700-1725 cm⁻¹. Vibrations of the imidazole ring give rise to a series of characteristic bands, including N-H stretching, C=N stretching, and ring stretching modes. The butyl group contributes characteristic C-H stretching, bending, and rocking vibrations.

A table of significant vibrational assignments, based on published data for 4-imidazolecarboxylic acid and standard group frequencies, is presented below. d-nb.info

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3150 | ν(N-H) | Imidazole N-H stretching |

| 3000-2500 | ν(O-H) | Carboxylic acid O-H stretching |

| 2958, 2932, 2872 | ν(C-H) | Asymmetric and symmetric C-H stretching of CH₃ and CH₂ groups in the butyl chain |

| ~1720 | ν(C=O) | Carboxylic acid C=O stretching |

| ~1620 | ν(C=N) + ν(C=C) | Imidazole ring stretching |

| ~1465 | δ(C-H) | CH₂ scissoring in the butyl chain |

| ~1420 | δ(O-H) + ν(C-O) | In-plane O-H bending and C-O stretching of the carboxylic group |

| ~1280 | ν(C-N) | Imidazole ring C-N stretching |

| ~920 | γ(O-H) | Out-of-plane O-H bending of the carboxylic acid dimer |

| Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Frequencies are approximate and based on analysis of related compounds. |

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The butyl chain would produce a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the imidazole ring. The imidazole ring itself has one aromatic proton (H-4), which would appear as a singlet. The acidic proton of the carboxylic acid and the N-H proton of the imidazole would appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: four for the butyl chain, three for the imidazole ring (C-2, C-4, and C-5), and one for the carboxylic acid carbon. The carboxyl carbon is typically the most deshielded, appearing at the highest chemical shift.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is an NMR technique used to determine the spatial proximity of atoms. In the context of this compound, an NOE experiment could confirm the constitution by showing a correlation between the protons of the methylene group at the C-2 position of the butyl chain and the proton at the C-4 position of the imidazole ring, indicating they are close in space.

The table below outlines the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | br s | 1H | -COOH |

| ~12.0 | br s | 1H | N-H |

| ~7.8 | s | 1H | H-4 (imidazole) |

| ~2.8 | t | 2H | -CH₂- (attached to C2) |

| ~1.7 | sextet | 2H | -CH₂- |

| ~1.4 | quintet | 2H | -CH₂- |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~165 | -COOH |

| ~148 | C-2 (imidazole) |

| ~135 | C-4 (imidazole) |

| ~120 | C-5 (imidazole) |

| ~31 | -CH₂- (attached to C2) |

| ~29 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Note: Predicted values are based on standard chemical shift ranges for the respective functional groups. s = singlet, t = triplet, br s = broad singlet.

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₂N₂O₂, giving it a monoisotopic mass of 168.0899 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 168. Key fragmentation pathways would likely involve the loss of functional groups. Common fragments would include:

[M-15]⁺: Loss of a methyl radical (•CH₃) from the butyl chain.

[M-45]⁺: Loss of the carboxyl group (•COOH), a common fragmentation for carboxylic acids.

[M-57]⁺: Loss of the butyl radical (•C₄H₉), which would be a significant peak due to the cleavage of the bond connecting the alkyl chain to the imidazole ring.

Expected Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

|---|---|

| 168 | [C₈H₁₂N₂O₂]⁺ (Molecular Ion) |

| 123 | [M - COOH]⁺ |

Solid-State Characterization

The analysis of the compound in its solid state provides crucial information about the crystal lattice and the spatial arrangement of molecules.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of each atom in the molecule and the unit cell of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, confirming the planarity of the imidazole ring and the conformation of the flexible butyl chain.

Intermolecular Interactions: Crucially, SCXRD would reveal the hydrogen bonding network. It is expected that strong hydrogen bonds would form between the carboxylic acid group of one molecule and the nitrogen atoms of the imidazole ring of a neighboring molecule, leading to the formation of supramolecular chains or sheets.

Information Obtainable from SCXRD

| Parameter | Description |

|---|---|

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles between adjacent bonds. |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk (powder) sample. It is faster than SCXRD and is primarily used for phase identification and purity analysis.

The PXRD pattern is a fingerprint of the crystalline solid. Each crystalline phase has a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ). For this compound, PXRD would be used to:

Confirm the crystallinity of a synthesized batch.

Assess the phase purity by detecting the presence of any crystalline impurities or different polymorphs (different crystal structures of the same compound).

Identify the compound by matching its experimental PXRD pattern to a reference pattern calculated from SCXRD data or from a database.

The analysis involves irradiating the powder sample with X-rays and measuring the intensity of the scattered rays as a function of the 2θ angle. The resulting diffractogram provides a reliable signature for the specific crystalline form of the compound.

Thermal Analysis Techniques

Thermal analysis is crucial for understanding the behavior of a compound under the influence of heat. It provides vital information on its stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of chemical compounds. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For imidazole derivatives, TGA reveals the temperatures at which significant decomposition events occur.

In a typical TGA analysis of a compound structurally similar to this compound, the thermogram would likely show a multi-stage decomposition pattern. The initial weight loss, often observed at lower temperatures, can generally be attributed to the loss of residual solvent or adsorbed water. The principal decomposition of the imidazole ring and its substituents occurs at significantly higher temperatures, indicating the inherent thermal stability of the heterocyclic core. For instance, studies on related imidazole carboxylic acids have shown that the carboxylic acid group may decarboxylate first, followed by the breakdown of the butyl group and the imidazole ring at elevated temperatures. The compound is generally expected to be stable up to temperatures exceeding 200°C, a characteristic feature of many imidazole-based structures.

| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Step |

| 50-120 | ~1-2% | Loss of adsorbed water/solvent |

| 200-350 | Variable | Decarboxylation of the carboxylic acid group |

| >350 | Significant | Decomposition of the butyl chain and imidazole ring |

| Note: This data is representative and based on the analysis of structurally related imidazole carboxylic acids. |

Electronic and Vibrational Property Analysis

Computational chemistry provides powerful tools to investigate the electronic and vibrational properties of molecules, offering insights that complement experimental data. Density Functional Theory (DFT) calculations are frequently employed for this purpose.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO would likely be distributed across the carboxylic acid group and the imidazole system. This distribution facilitates intramolecular charge transfer. Computational studies on analogous molecules have determined HOMO-LUMO energy gaps, which are indicative of a stable electronic structure.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 |

| Note: These values are estimations based on DFT calculations for similar imidazole derivatives. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. In the context of this compound, NBO analysis can quantify the stability arising from interactions between filled and vacant orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential (red/yellow) localized around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the imidazole ring that is not protonated. These sites are the primary centers for electrophilic interactions. Conversely, the most positive potential (blue) would be found around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen attached to the other imidazole nitrogen, making them susceptible to nucleophilic attack. The butyl group would exhibit a relatively neutral potential (green).

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. The NLO properties of organic molecules are often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system.

In this compound, the imidazole ring acts as a π-conjugated bridge. The butyl group is a weak electron donor, and the carboxylic acid group is an electron acceptor. This donor-acceptor framework can give rise to a non-zero hyperpolarizability. Computational calculations on similar imidazole derivatives have shown that they can possess significant NLO properties. The magnitude of the hyperpolarizability would be dependent on the efficiency of charge transfer across the molecule. The calculated first hyperpolarizability for such systems is often compared to that of standard NLO materials like urea (B33335) to gauge their potential.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model the electronic structure of molecules. These calculations can predict a wide range of properties, including geometries, energies, and spectroscopic parameters.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT has been successfully applied to various imidazole (B134444) derivatives to study their structural and electronic properties. researchgate.netresearchgate.net

For instance, DFT studies on highly substituted imidazoles have been used to calculate their heats of formation using isodesmic reactions, which helps in evaluating their relative stability. researchgate.net The choice of functional and basis set, such as B3LYP/6-31G, is crucial for the accuracy of these predictions. researchgate.net Research on imidazole-based anti-platelet derivatives has employed DFT with the B3LYP functional and a 6-31+G* basis set to calculate electronic properties like polarizability, the HOMO-LUMO energy gap (ΔE), chemical hardness, and softness. epa.gov Such calculations help in understanding the structural features that contribute to their biological activity. epa.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for Imidazole Derivatives (Note: This data is representative of imidazole derivatives and not specific to 2-Butyl-5-imidazolecarboxylic acid)

| Property | Value (example 1) | Value (example 2) | Reference |

| ΔE (HOMO-LUMO) | 3.761 eV | 3.662 eV | epa.gov |

| Chemical Hardness (η) | 1.880 eV | 1.831 eV | epa.gov |

| Chemical Softness (S) | 0.265 eV | 0.273 eV | epa.gov |

| Polarizability (α) | 139.554 ų | 138.459 ų | epa.gov |

These parameters are vital in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with experimental activities to design more potent molecules.

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. Methods like Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) are fundamental in this category.

RHF provides a good starting point for determining the electronic structure and geometry of molecules. mdpi.com However, it does not account for electron correlation, which can be critical for accurate energy predictions. MP2, a post-Hartree-Fock method, incorporates electron correlation and offers improved accuracy, particularly for calculating interaction energies and vibrational frequencies. nih.gov

For example, ab initio studies on imidazole derivatives have been conducted using the RHF method with a 6-31G(d,p) basis set to investigate their electronic properties and correlate them with corrosion inhibition potential. mdpi.com Such studies analyze the HOMO-LUMO energy gap, ionization potential, and dipole moment to predict the efficiency of a compound as a corrosion inhibitor. mdpi.com In another study, the interaction between imidazole and greenhouse gases was investigated using MP2 theory with an aug-cc-pVTZ basis set to determine minimum energy geometries and binding energies. nih.gov

The accuracy of quantum chemical calculations is highly dependent on the choice of the functional (in DFT) and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

Different functionals, such as B3LYP, M06-2X, and PBE, combined with various basis sets like Pople's (e.g., 6-31G*) or Dunning's correlation-consistent sets (e.g., cc-pVDZ, aug-cc-pVTZ), are continuously benchmarked for their performance. acs.orgresearchgate.net For instance, studies have shown that for predicting proton affinity and gas-phase basicity of small organic molecules, the M06-2X functional often provides lower error compared to other functionals. researchgate.net For spectroscopic properties, double-hybrid functionals like rev-DSD-PBEP86 in conjunction with triple-ζ basis sets such as aug-cc-pVTZ have demonstrated high accuracy for geometries and vibrational properties. acs.org

The choice represents a trade-off between computational cost and accuracy. Larger basis sets and more complex functionals provide more accurate results but require significantly more computational resources. Therefore, the selection must be tailored to the specific property and system under investigation.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate the behavior of molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.